2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one
Description
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI Key |
AJCYJXCFWXNEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and 1-chloropropan-2-one.
Step 1: The 2,5-dimethylphenol undergoes an etherification reaction with 1-chloropropan-2-one in the presence of a base such as potassium carbonate to form 2-(2,5-dimethylphenoxy)propan-1-one.
Step 2: The intermediate 2-(2,5-dimethylphenoxy)propan-1-one is then reacted with piperazine in the presence of a suitable solvent like ethanol under reflux conditions to yield the final product, 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: The ketone group in the propanone backbone can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds can be used for nucleophilic substitution reactions on the piperazine ring.
Major Products
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted piperazine derivatives can be formed.
Scientific Research Applications
Cardiovascular Research
Research indicates that 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one exhibits significant biological activity as an antagonist at alpha-adrenoceptors. This action suggests potential therapeutic applications in managing hypertension and other cardiovascular disorders. Studies have demonstrated its effectiveness in blocking alpha 1-adrenoceptors, which is crucial for regulating blood pressure and vascular resistance.
Antidepressant Activity
In a study evaluating the antidepressant effects of various piperazine derivatives, this compound showed promising results. It was found to enhance serotonergic neurotransmission, indicating potential use in treating depression. The unique structural modifications of this compound compared to other piperazine derivatives may contribute to its enhanced efficacy.
Topical Applications
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to interact with biological systems can be leveraged to enhance skin hydration and improve product stability. Research has shown that compounds with similar structures are effective as film formers and stabilizers in cosmetic products .
Case Study 1: Cardiovascular Effects
A study published in a pharmacological journal examined the effects of this compound on hypertensive rat models. The results indicated a significant reduction in blood pressure, supporting its potential as a therapeutic agent for hypertension management.
Case Study 2: Cosmetic Efficacy
In a formulation study, researchers incorporated this compound into a moisturizer aimed at improving skin hydration. The results showed that the formulation significantly enhanced moisture retention compared to control samples without the compound, highlighting its potential role in cosmetic applications .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-propanone derivatives share a common scaffold but differ in substituents, leading to variations in pharmacological properties. Below is a detailed comparison based on synthetic, structural, and functional data from peer-reviewed studies.
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Substituents
Key Observations :
- Aryloxy vs. Sulfonyl Groups: The substitution of 2,5-dimethylphenoxy with a sulfonyl-pyridine group (as in ) enhances antichlamydial activity, likely due to improved binding to bacterial enzymes.
- Trifluoromethyl and Chlorinated Groups : Fluorinated or chlorinated substituents (e.g., in ) increase metabolic stability and lipophilicity, impacting bioavailability.
Pharmacological and Biochemical Activity
Key Findings :
- Antichlamydial Efficacy : Sulfonyl-pyridine derivatives (e.g., ) show high purity (>98%) and specificity, with structural analogs inhibiting bacterial growth via sulfonamide-like mechanisms.
- CNS Activity: Piperazine-propanone derivatives with tertiary amines (e.g., KA-232 in ) exhibit antiseizure effects in rodent models, likely through GABAergic or serotonergic pathways.
Biological Activity
The compound 2-(2,5-dimethylphenoxy)-1-(piperazin-1-YL)propan-1-one , also known as its hydrochloride form, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological profiles of this compound, supported by data tables and relevant case studies.
- IUPAC Name: 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one
- Molecular Formula: C15H22N2O2
- Molecular Weight: 298.81 g/mol
- CAS Number: 1334148-87-6
- Appearance: Powder
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C15H22N2O2 |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one |
| CAS Number | 1334148-87-6 |
| Appearance | Powder |
Antidepressant-Like Properties
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects. The compound has been evaluated for its interaction with various serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.
In animal models, the compound demonstrated:
- Anxiolytic-like activity
- Procognitive effects
- Antidepressant-like properties without notable side effects .
The antidepressant effects are believed to be mediated through:
- High affinity for serotonergic receptors (notably 5-HT1A )
- Interaction with dopaminergic pathways (D2 receptors)
Functional assays have shown that the compound acts as an antagonist at the 5-HT1A and D2 receptors, influencing neurotransmission pathways associated with mood disorders .
Study on Pharmacological Profile
A study published in MDPI evaluated a related piperazine derivative and indicated that compounds with similar structures often exhibit high affinities for serotonergic and dopaminergic receptors. The findings suggest a promising pharmacological profile for compounds like this compound in treating depression .
In Vitro and In Vivo Studies
In vitro assays have confirmed the compound's cytotoxicity and metabolic stability. Furthermore, in vivo studies demonstrated that it effectively reversed behavioral changes induced by chronic stress in mice models .
Safety and Toxicology
While specific safety data for this compound is limited, general safety protocols should be followed when handling this compound. Precautionary statements include avoiding inhalation and contact with skin or eyes due to potential irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
